Creatine
Overview
Description
Creatine is an organic compound with the chemical formula C4H9N3O2. It is naturally found in vertebrates, where it plays a crucial role in energy production, particularly in muscle and brain tissues. This compound helps recycle adenosine triphosphate (ATP), the primary energy carrier in cells, by converting adenosine diphosphate (ADP) back to ATP through the donation of phosphate groups . This compound is widely used as a dietary supplement to enhance athletic performance, increase muscle mass, and improve exercise efficiency .
Mechanism of Action
Target of Action
Creatine primarily targets the This compound Kinase enzymes, which include the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism within cells, particularly in tissues with high-energy demands such as skeletal muscle, heart, and brain .
Mode of Action
This compound interacts with its targets through a process known as the This compound phosphate energy system . In the muscles, a fraction of the total this compound binds to phosphate, forming this compound phosphate . This reaction is catalyzed by this compound kinase, resulting in phosphothis compound (PCr) . Phosphothis compound then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
This compound affects the ATP-PCr energy pathway . This pathway is critical for providing energy to cells, particularly during short-duration, high-intensity activities. By increasing the availability of PCr through this compound supplementation, the ATP-PCr pathway can operate more efficiently, thereby enhancing energy production .
Pharmacokinetics
This compound is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . Following its biosynthesis, this compound is transported to various tissues, including skeletal muscle, heart, and brain . Most of the this compound is metabolized in these tissues to phosphothis compound (this compound phosphate), a major energy storage form in the body
Result of Action
The primary molecular effect of this compound’s action is the increased resynthesis of ATP . By aiding the conversion of ADP back to ATP, this compound helps maintain a sufficient supply of this critical energy molecule during periods of high demand . On a cellular level, this compound promotes water entry and retention in the muscle cell, leading to cellular swelling . This increase in cellular swelling may serve as an anabolic signal for muscle growth by increasing muscle protein synthesis rates and decreasing muscle protein breakdown .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of certain transporters, such as the Na+/Cl−-dependent Cr transporter (CRT), is critical for this compound to enter target cells . Additionally, the efficacy of this compound can be influenced by dietary factors. Research has shown that consuming carbohydrates along with this compound results in higher absorption rates . .
Biochemical Analysis
Biochemical Properties
Creatine participates in biochemical reactions primarily by facilitating the recycling of adenosine triphosphate (ATP), the primary energy currency of the cell . It achieves this by converting adenosine diphosphate (ADP) back to ATP via the donation of phosphate groups . This process involves the enzyme this compound kinase . This compound also acts as a buffer, helping to maintain the pH of the cell .
Cellular Effects
This compound has several effects on cellular processes. It increases the water content within muscle cells, which may play a role in muscle growth . It also reduces protein breakdown, potentially leading to an increase in total muscle mass . In addition, this compound has been shown to boost anabolic hormones .
Molecular Mechanism
The molecular mechanism of this compound centers around its role in energy metabolism. A fraction of the total this compound in the muscles binds to phosphate, forming this compound phosphate . This reaction is catalyzed by this compound kinase . This compound phosphate can then donate its phosphate group to ADP to form ATP, providing energy for cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound supplementation has been shown to affect serum creatinine levels, a marker of kidney function . These changes do not necessarily indicate kidney disease, as they may simply reflect increased this compound metabolism . Over time, this compound supplementation can lead to increased muscle this compound content, potentially enhancing exercise performance .
Dosage Effects in Animal Models
In animal models, this compound supplementation has been shown to have neuroprotective effects, extending survival and improving motor performance in a mouse model of amyotrophic lateral sclerosis . The effects of this compound can vary with dosage, and high doses may have adverse effects .
Metabolic Pathways
This compound is involved in the phosphagen energy system, one of the body’s metabolic pathways . This system allows for the rapid generation of ATP from phosphothis compound . The enzymes involved in this pathway include this compound kinase, which catalyzes the transfer of a phosphate group from phosphothis compound to ADP .
Transport and Distribution
This compound is transported through the blood and taken up by tissues with high energy demands, such as the brain and skeletal muscle, through an active transport system .
Subcellular Localization
This compound kinase, the enzyme that catalyzes the reaction involving this compound, has been found to have specific subcellular localizations. For example, it has been observed in photoreceptor cells, in glial and neuronal cells of the cerebellum, and in spermatozoa . This suggests that the effects of this compound can be localized to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Creatine can be synthesized from sarcosine (N-methylglycine) and cyanamide. The reaction involves mixing sarcosine with sodium chloride in deionized water, followed by the addition of cyanamide and a few drops of concentrated ammonium hydroxide. The mixture is stirred at room temperature for one hour and then left to react for a week. The resulting this compound is filtered and recrystallized from water .
Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. High-quality standards must be maintained to ensure the purity and stability of the final product. Analytical methods such as high-performance liquid chromatography are employed to monitor the main substance, side products, and potential impurities .
Chemical Reactions Analysis
Types of Reactions: Creatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatinine, a cyclic derivative.
Reduction: Under specific conditions, this compound can be reduced back to its precursor molecules.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Creatinine: Formed through the oxidation of this compound.
Phosphothis compound: Formed when this compound reacts with phosphate groups in the presence of this compound kinase.
Scientific Research Applications
Creatine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study energy transfer and storage mechanisms.
Biology: Investigated for its role in cellular energy metabolism and muscle physiology.
Industry: Utilized in the production of dietary supplements and sports nutrition products.
Comparison with Similar Compounds
Beta-Alanine: Promotes muscle endurance by increasing carnosine levels in the body.
Glycocyamine: A precursor to creatine, involved in similar energy metabolism pathways.
Dimethylglycine: Shares structural similarities and participates in methylation reactions.
Uniqueness of this compound: this compound is unique in its ability to rapidly regenerate ATP, making it highly effective for short bursts of high-intensity exercise. Unlike beta-alanine, which primarily enhances endurance, this compound directly boosts strength and power . Its widespread use and extensive research support its efficacy and safety as a dietary supplement .
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVTCORWBXHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040451 | |
Record name | Creatine | |
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Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Creatine | |
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Record name | Creatine | |
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Solubility |
Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C | |
Record name | Creatine | |
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Record name | Creatine | |
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Density |
1.33 at 25 °C | |
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Vapor Pressure |
0.00079 [mmHg] | |
Record name | Creatine | |
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Mechanism of Action |
In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation., Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions., Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant. | |
Record name | Creatine | |
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CAS No. |
57-00-1 | |
Record name | Creatine | |
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Record name | Creatine | |
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Record name | Creatine | |
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Record name | Creatine | |
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Record name | Creatine | |
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Melting Point |
Decomposes at 303 °C, 303 °C | |
Record name | Creatine | |
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Record name | Creatine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |
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Retrosynthesis Analysis
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